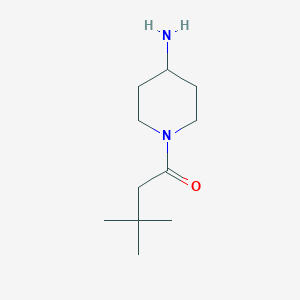

1-(4-氨基哌啶-1-基)-3,3-二甲基丁酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of a six-membered ring that comprises five methylene groups (-CH2-) and one amine group (-NH-). This compound is responsible for the synthesis of pharmaceuticals with substantial interest .

Synthesis Analysis

Piperidine derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of piperidine derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner. This compound further inhibits progression to the S phase by arresting the DLD-1 and HT29 cell cycle in the G1/G0 phase .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary. For example, 2-(4-aminopiperidin-1-yl)ethan-1-ol has a molecular weight of 144.22 and is a solid at room temperature .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, focusing on six unique applications:

Pharmaceutical Development

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a piperidine derivative, a class of compounds widely used in pharmaceutical development. Piperidine derivatives are crucial in the synthesis of various drugs due to their biological activity and ability to interact with multiple biological targets . This compound can be used as a building block in the synthesis of new therapeutic agents, particularly in the development of drugs targeting the central nervous system and cardiovascular diseases.

Neuropharmacology

In neuropharmacology, 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one can be utilized to study the modulation of neurotransmitter systems. Piperidine derivatives have been shown to affect neurotransmitter release and receptor activity, making them valuable in researching treatments for neurological disorders such as depression, anxiety, and schizophrenia . This compound’s structure allows it to interact with neurotransmitter receptors, providing insights into their function and potential therapeutic targets.

Chemical Synthesis

This compound serves as an intermediate in the chemical synthesis of more complex molecules. Its unique structure, featuring both an aminopiperidine and a dimethylbutanone moiety, makes it a versatile precursor in organic synthesis. Researchers can use it to develop new synthetic pathways for creating novel compounds with potential applications in various fields, including medicinal chemistry and materials science.

Agrochemical Research

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one can be explored for its potential use in agrochemical research. Piperidine derivatives are known for their pesticidal and herbicidal properties. This compound could be investigated for its effectiveness in controlling pests and weeds, contributing to the development of safer and more efficient agrochemicals.

Material Science

In material science, this compound can be used to synthesize new polymers and materials with unique properties. Piperidine derivatives are often employed in the creation of polymers due to their ability to form stable structures. Researchers can explore the use of 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one in developing materials with specific mechanical, thermal, or electrical properties for various industrial applications.

Biological Assays

This compound can be used in biological assays to study enzyme activity and inhibition. Piperidine derivatives are known to interact with various enzymes, making them useful in the development of enzyme inhibitors . Researchers can use 1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one to screen for potential enzyme inhibitors, which could lead to the discovery of new drugs or therapeutic agents.

作用机制

安全和危害

未来方向

Piperidine and its derivatives have shown potential in various therapeutic applications, including anticancer treatments. Future research could focus on developing fast and cost-effective methods for the synthesis of substituted piperidines, as well as exploring their potential in drug development .

属性

IUPAC Name |

1-(4-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(2,3)8-10(14)13-6-4-9(12)5-7-13/h9H,4-8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONZZTAVHFWDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N1CCC(CC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2492699.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)

![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)

![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2492709.png)

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-hydroxyethyl)urea](/img/structure/B2492712.png)